5-(2-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Description
5-(2-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C28H24ClN5O2 and its molecular weight is 497.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel compounds related to "5-(2-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole" involves various chemical reactions leading to derivatives with significant antimicrobial properties. One approach involves synthesizing 1,2,4-triazole derivatives and testing their antimicrobial efficacy against a range of bacteria and fungi, demonstrating their potential as therapeutic agents against infectious diseases (Patel, R. V., Patel, Rahul V., Kumari, P., & Patel, N., 2012). Another study focused on the synthesis of 1,3,4-oxadiazole N-Mannich bases, revealing their antimicrobial and anti-proliferative activities, which suggests their utility in combating both microbial infections and cancer (Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, Samar S., Hassan, H. M., & El-Emam, A., 2021).
Antioxidant Activity
Derivatives of "this compound" have also been investigated for their antioxidant activity. A study on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives highlighted their potential as radical scavengers, which is crucial for preventing oxidative stress-related diseases (Mallesha, L., Harish, K., Mohana, K., & Rekha, N. D., 2014).
Crystal Structure Analysis
Research on the crystal structure of related compounds provides insights into their molecular configuration and potential interactions with biological targets. The study of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives through crystal structure analysis, Hirshfeld surface analysis, and DFT calculations offers valuable information for drug design and development (Kumara, K., Harish, K., Shivalingegowda, Naveen, Tandon, H. C., Mohana, K., & Lokanath, N. K., 2017).
Antiproliferative Activity
The exploration of antiproliferative activities of derivatives highlights their potential in cancer research. Synthesizing and testing quinolinone derivatives for their efficacy against various cancer cell lines can lead to the development of new anticancer therapies (Shaharyar, M., Ali, M. A., & Abdullah, M. M., 2007).
Properties
IUPAC Name |
5-[2-[4-(2-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O2/c1-35-20-12-10-19(11-13-20)27-31-28(36-32-27)22-18-26(30-24-8-4-2-6-21(22)24)34-16-14-33(15-17-34)25-9-5-3-7-23(25)29/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFWVQBUOIIZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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